molecular formula C20H24O2 B592889 Sahandol CAS No. 1452398-07-0

Sahandol

Cat. No.: B592889
CAS No.: 1452398-07-0
M. Wt: 296.41
InChI Key: YUJYBTHGJZXOKE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sahandol is a diterpenoid compound isolated from the roots of the plant Salvia chloroleuca, which belongs to the Lamiaceae family. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sahandol can be isolated from the roots of Salvia chloroleuca through a series of extraction and purification steps. The process typically involves the use of solvents such as petroleum ether, dichloromethane, and ethyl acetate to extract the compound from the plant material. The extracts are then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods. Further research and development are needed to establish efficient industrial production protocols for this compound .

Chemical Reactions Analysis

Types of Reactions: Sahandol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Sahandol has a wide range of scientific research applications, including:

Properties

IUPAC Name

(3R)-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-11(2)8-15-10-17-13(5)6-7-14-9-16(12(3)4)19(21)20(22-15)18(14)17/h6-9,12,15,21H,10H2,1-5H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJYBTHGJZXOKE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the absolute configuration of Sahandol and how was it determined?

A1: The absolute configuration of this compound was determined to be 13S,14S,15R,16S. [, ] This was achieved by comparing experimentally obtained electronic circular dichroism (ECD) spectra with ECD data calculated using time-dependent density functional theory (TDDFT). [, ] This approach allowed for the unambiguous assignment of the absolute configuration.

Q2: What is the biological activity of this compound?

A2: this compound has demonstrated in vitro antiprotozoal activity. It exhibited activity against Plasmodium falciparum, with an IC50 value ranging from 0.8 µM to over 8.8 µM. [, ] It also showed activity against Trypanosoma brucei rhodesiense STIB 900 strain, with IC50 values ranging from 1.8 µM to over 32.3 µM. [, ] Additionally, this compound displayed cytotoxicity in rat myoblast (L6) cells with IC50 values ranging from 0.5–15.5 µM. [, ]

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